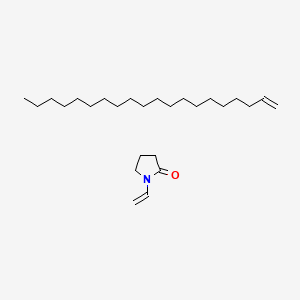
1-ethenylpyrrolidin-2-one;icos-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethenylpyrrolidin-2-one;icos-1-ene is a copolymer formed by the polymerization of 2-Pyrrolidinone, 1-ethenyl- and 1-eicosene. This compound is known for its unique properties, making it valuable in various industrial and scientific applications. It is commonly used in personal care products, adhesives, and as a film-forming agent .
Méthodes De Préparation
The synthesis of 1-ethenylpyrrolidin-2-one;icos-1-ene typically involves copolymerization. This process combines two different monomers, 2-Pyrrolidinone, 1-ethenyl- and 1-eicosene, under specific conditions to create the copolymer. The reaction can be carried out using various polymerization techniques such as solution polymerization, emulsion polymerization, and suspension polymerization .
In industrial production, the copolymerization process is optimized to achieve high yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired properties of the final product .
Analyse Des Réactions Chimiques
1-ethenylpyrrolidin-2-one;icos-1-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the copolymer, while reduction reactions can lead to reduced forms of the polymer .
Applications De Recherche Scientifique
1-ethenylpyrrolidin-2-one;icos-1-ene has a wide range of scientific research applications. In chemistry, it is used as a dispersant and stabilizer in various formulations. In biology and medicine, it is utilized in drug delivery systems due to its biocompatibility and film-forming properties .
In the industrial sector, this copolymer is employed in personal care products such as skin care and hair care formulations. It acts as a thickening agent, film-former, and adhesion promoter, enhancing the performance and stability of these products .
Mécanisme D'action
The mechanism of action of 1-ethenylpyrrolidin-2-one;icos-1-ene involves its ability to form films and interact with various molecular targets. The copolymer’s structure allows it to create a protective barrier on surfaces, which can be beneficial in applications like drug delivery and personal care products .
The molecular targets and pathways involved in its action depend on the specific application. For instance, in drug delivery, the copolymer can encapsulate active pharmaceutical ingredients, protecting them from degradation and facilitating controlled release .
Comparaison Avec Des Composés Similaires
1-ethenylpyrrolidin-2-one;icos-1-ene can be compared to other similar copolymers such as polyvinylpyrrolidone-eicosene copolymer and 1-butene-N-vinylpyrrolidone copolymer . These compounds share similar properties, such as film-forming ability and biocompatibility, but differ in their specific monomer compositions and resulting properties.
The uniqueness of this compound lies in its combination of 2-Pyrrolidinone, 1-ethenyl- and 1-eicosene, which imparts specific characteristics like enhanced adhesion and stability in various formulations .
Propriétés
Numéro CAS |
28211-18-9 |
|---|---|
Formule moléculaire |
C26H49NO |
Poids moléculaire |
391.7 g/mol |
Nom IUPAC |
1-ethenylpyrrolidin-2-one;icos-1-ene |
InChI |
InChI=1S/C20H40.C6H9NO/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2;1-2-7-5-3-4-6(7)8/h3H,1,4-20H2,2H3;2H,1,3-5H2 |
Clé InChI |
HTLWOXWXUHOLEJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC=C.C=CN1CCCC1=O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC=C.C=CN1CCCC1=O |
Key on ui other cas no. |
28211-18-9 |
Synonymes |
polyvinylpyrrolidone-eicosene copolymer PVP-1-eicosene copolymer PVP-eicosene copolyme |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















